1-(3-Amino-2-hydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related hydroxyphenyl ethanone derivatives has been explored through various chemical reactions, including Ullmann's reaction, which is a method used to synthesize biphenyl compounds. For instance, the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl through a nickel-modified Ullmann reaction resulted in the unexpected by-product 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, highlighting the complexities and challenges in synthesizing specific hydroxyphenyl ethanone derivatives (Manzano, Baggio, & Cukiernik, 2015).
Molecular Structure Analysis
Crystallographic studies have been conducted to elucidate the molecular structure of hydroxyphenyl ethanone derivatives. These studies provide insights into the spatial arrangement and packing schemes of molecules, which are crucial for understanding the compound's behavior and reactivity. For example, a crystallographic analysis revealed the structure of a hydroxyphenyl ethanone derivative, showcasing different polymorphic forms and their respective phase transitions and stability based on noncovalent interactions and quantum chemical calculations (Suarez et al., 2017).
Chemical Reactions and Properties
1-(3-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, leveraging its functional groups for the synthesis of a wide range of compounds. For instance, its reactivity with formaldehyde or aryl aldehydes in the presence of amines leads to the formation of chalcones, imines, and chromones, demonstrating the compound's versatility in organic synthesis (Potnis & Samant, 2002).
Physical Properties Analysis
The physical properties of 1-(3-Amino-2-hydroxyphenyl)ethanone derivatives, such as their crystal structures, have been studied to understand their stability, polymorphism, and phase transitions. These studies often involve advanced techniques like X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry, providing a comprehensive view of the compound's physical characteristics (Suarez et al., 2017).
Scientific Research Applications
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Pharmaceutical Synthesis
- Application Summary : “1-(3-Amino-2-hydroxyphenyl)ethanone” is used as a starting material in the synthesis of active pharmaceutical ingredients .
- Method of Application : The synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone is carried out using 4-chlorophenol as a starting material .
- Results or Outcomes : The synthesized compound was tested for gram positive and gram negative bacteria .
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Organic Synthesis
- Application Summary : It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.
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Quorum Sensing Inhibitor
- Application Summary : “1-(4-Amino-2-hydroxyphenyl)ethanone” from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa .
- Method of Application : The minimum inhibitory concentration (MIC) of AHE against P. aeruginosa PAO1 was measured by twofold serially diluted method with an inoculum of 1 × 105 CFU/mL .
- Results or Outcomes : Exposure to AHE at sub-MIC concentrations notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .
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Antivirulence Agent
- Application Summary : AHE treatment created a disturbance in the QS system by suppressing the expressions of QS-related genes. The disturbed QS system resulted in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress .
- Results or Outcomes : The vegetable infection assay showed that the virulence of P. aeroginosa PAO1 was attenuated which could be due to the impacts to the amino acid and nucleotide metabolism by enhanced oxidative stress .
properties
IUPAC Name |
1-(3-amino-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYXOVHEQVWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332628 | |
Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-2-hydroxyphenyl)ethanone | |
CAS RN |
70977-72-9 | |
Record name | 3-Amino-2-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70977-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70977-72-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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